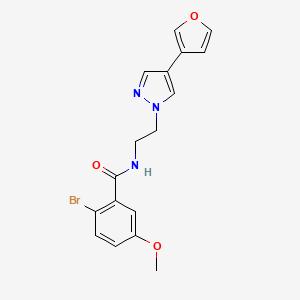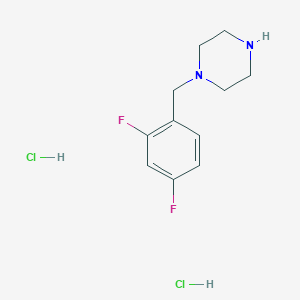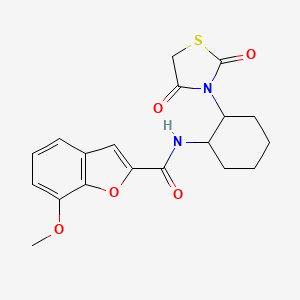
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-7-methoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several steps, including condensation reactions and the use of specific reagents like OxymaPure and N,N'-diisopropylcarbodimide. For instance, the synthesis of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives was achieved by condensing various reagents, including 6-(trifluoromethyl)quinazoline-2-carboxylic acid and aromatic aldehydes, followed by spectral analysis for characterization . Similarly, biphenyl benzothiazole-2-carboxamide derivatives were synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is crucial for the biological activity of these compounds. The derivatives often contain additional functional groups that can influence their binding to biological targets, such as the DprE1 enzyme, which is implicated in antitubercular activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine derivatives typically include amide bond formation and condensation reactions. The reactivity of these compounds can be influenced by the substituents on the thiazolidine ring, as seen in the synthesis of the quinazoline and benzothiazole derivatives . These reactions are carefully controlled to achieve the desired derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The synthesized compounds are usually characterized using chromatographic and spectrometric methods to determine their purity and structure . The biological activities of these compounds, such as antitubercular and antimicrobial effects, are also considered part of their chemical properties, as they are a direct result of their chemical interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
Research on thiazolidine-2,4-dione derivatives, which share a core structure with the specified compound, has shown antimicrobial and antifungal properties. These derivatives were synthesized and characterized, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungal isolates such as Candida albicans. Notably, one compound exhibited antibacterial activity specifically against Staphylococcus aureus among the Gram-positive bacteria (Alhameed et al., 2019).
Antiproliferative and Antioxidant Capacity
Another study focused on the synthesis of benzimidazole/benzothiazole-2-carboxamides, evaluating their antiproliferative activity against human cancer cells and their antioxidant capacity. One compound demonstrated significant antiproliferative activity, while another showed outstanding antioxidant capabilities, surpassing the reference antioxidant BHT in tests. These findings highlight the potential of such compounds in developing treatments for cancer and oxidative stress-related conditions (Cindrić et al., 2019).
Anticancer Evaluation and QSAR Studies
4-Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. Notably, specific compounds displayed significant activity against microbial agents and cancer cell lines. QSAR studies underscored the importance of topological and electronic parameters in determining the activity of these compounds, suggesting pathways for optimizing their therapeutic efficacy (Deep et al., 2016).
Synthesis and Biological Evaluation
A study synthesized a series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluated them for cytotoxic and antimicrobial activities. Some compounds exhibited significant cytotoxicity against cancer cell lines and moderate antimicrobial effects, highlighting their potential in cancer therapy and infection control (Nam et al., 2010).
Antidiabetic Potential
Research into thiazolidine-2,4-dione derivatives has also indicated their potential as antidiabetic agents. A specific compound was identified as a promising candidate for diabetes mellitus treatment, showcasing the versatility of thiazolidine-based compounds in addressing a variety of health conditions (Nomura et al., 1999).
Zukünftige Richtungen
The future directions for research on this compound would depend on its biological activities and potential applications. Thiazolidinones are an active area of research due to their diverse biological activities , and this compound could potentially be of interest in fields such as medicinal chemistry or drug discovery.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-14-8-4-5-11-9-15(26-17(11)14)18(23)20-12-6-2-3-7-13(12)21-16(22)10-27-19(21)24/h4-5,8-9,12-13H,2-3,6-7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKMAJJYWOZTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCCCC3N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-7-methoxybenzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

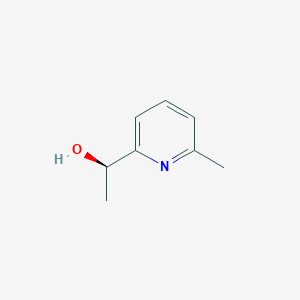
![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)
![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2500135.png)
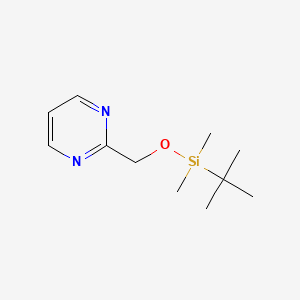
![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2500140.png)
![1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2500142.png)

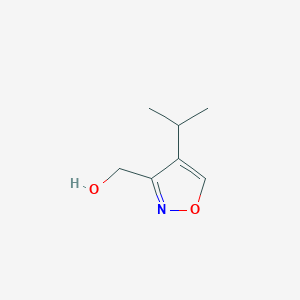
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)
